2,3-Difluoro-6-isopropoxybenzaldehyde
Overview
Description
2,3-Difluoro-6-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-Difluoro-6-isopropoxybenzaldehyde typically involves the reaction of 2,3-difluorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include heating and the use of a dehydrating agent to facilitate the formation of the isopropoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Difluoro-6-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2,3-Difluoro-6-isopropoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The isopropoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall biological activity .
Comparison with Similar Compounds
2,3-Difluoro-6-isopropoxybenzaldehyde can be compared with other similar compounds, such as:
2,3-Difluorobenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
2,3-Difluoro-6-methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group, which may alter its chemical and biological properties.
2,3-Difluoro-6-ethoxybenzaldehyde: Features an ethoxy group, which can influence its reactivity and solubility differently compared to the isopropoxy group.
Properties
IUPAC Name |
2,3-difluoro-6-propan-2-yloxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)10(12)7(9)5-13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUIVNHTRFGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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